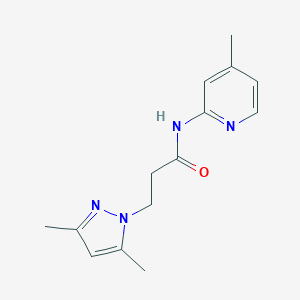
N-(4-Acetylphenyl)-2-methyl-3-(1H-1,2,4-Triazol-1-yl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
1,2,4-Triazoles, especially with unique structure and properties, have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Wirkmechanismus
Target of Action
N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a derivative of 1,2,4-triazole, a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds 1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is known that 1,2,4-triazole derivatives interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,4-triazole derivatives are known for their widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of pharmaceutical compounds, including genetics, viruses, drugs, diet, and smoking .
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for testing in cancer research studies. However, one of the limitations of using N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. One area of interest is in the development of new cancer treatments based on N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. Researchers are also interested in exploring the potential neuroprotective effects of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide and its potential applications in the treatment of neurological disorders. Additionally, there is interest in exploring the potential anti-inflammatory and antioxidant effects of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide and its potential applications in the treatment of a variety of different diseases.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 4-acetylphenylhydrazine with 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid in the presence of a suitable catalyst. The resulting product is then purified using standard chromatography techniques to yield pure N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,4-Triazol-haltige Gerüste werden in der Arzneimittelforschung gegen Krebszellen, Mikroben und verschiedene Arten von Krankheiten im menschlichen Körper eingesetzt . Sie fungieren als Hauptpharmakophore durch Wasserstoffbrückenbindungen und Dipol-Wechselwirkungen mit biologischen Rezeptoren .
Antikrebsmittel
1,2,4-Triazol-Derivate haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Zum Beispiel haben einige neuartige 1,2,4-Triazol-Derivate eine zytotoxische Aktivität gegen die Hela-Zelllinie gezeigt .
Antimikrobielle Mittel
1,2,4-Triazol-Verbindungen wurden als antimikrobielle Mittel eingeführt . Sie wurden verwendet, um verschiedene Medikamente wie Fluconazol, Flupoxam und Anastrozol zu entwickeln .
Entzündungshemmende Mittel
1,2,4-Triazol-Verbindungen wurden auch auf ihre entzündungshemmenden Eigenschaften untersucht .
Antioxidantien
Neben ihren antimikrobiellen und entzündungshemmenden Eigenschaften wurden 1,2,4-Triazol-Verbindungen auch auf ihre antioxidativen Aktivitäten untersucht .
Schmerzmittel
1,2,4-Triazol-Verbindungen wurden auf ihr Potenzial als Schmerzmittel untersucht .
Dies sind nur einige der vielen Anwendungen von 1,2,4-Triazol-Verbindungen in der wissenschaftlichen Forschung. Die einzigartige Struktur und die Eigenschaften dieser Verbindungen machen sie vielseitig in verschiedenen Bereichen wie der pharmazeutischen Chemie, Agrochemie, Materialwissenschaften und organischen Katalyse
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(7-18-9-15-8-16-18)14(20)17-13-5-3-12(4-6-13)11(2)19/h3-6,8-10H,7H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNPTOHXVFXSFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














